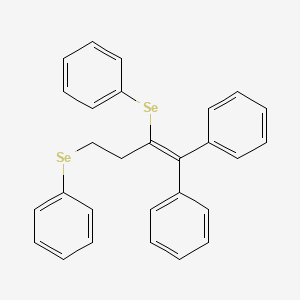![molecular formula C23H24 B14210934 1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene CAS No. 832743-66-5](/img/structure/B14210934.png)
1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene is an organic compound with a complex structure, characterized by the presence of multiple benzene rings and methyl groups
Méthodes De Préparation
The synthesis of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods focus on maximizing efficiency and minimizing waste, often employing advanced catalytic systems and automated control processes .
Analyse Des Réactions Chimiques
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkylbenzenes .
Applications De Recherche Scientifique
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity includes its potential use as a ligand in biochemical assays and its interactions with various enzymes.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved include binding to active sites, altering enzyme activity, and influencing signal transduction processes. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene stands out due to its unique structural features and reactivity. Similar compounds include:
2-Methyl-1-phenylpropene: Known for its use in polymer synthesis and as a chemical intermediate.
Phenylacetone: Utilized in the production of pharmaceuticals and as a precursor in organic synthesis.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene .
Propriétés
Numéro CAS |
832743-66-5 |
|---|---|
Formule moléculaire |
C23H24 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-methyl-2-(2-methyl-1,3-diphenylpropan-2-yl)benzene |
InChI |
InChI=1S/C23H24/c1-19-11-9-10-16-22(19)23(2,17-20-12-5-3-6-13-20)18-21-14-7-4-8-15-21/h3-16H,17-18H2,1-2H3 |
Clé InChI |
YKBVVUJDRKDHEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
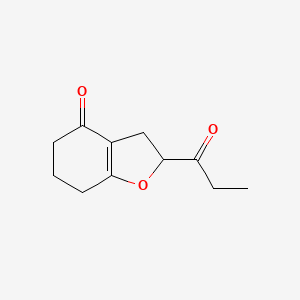

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
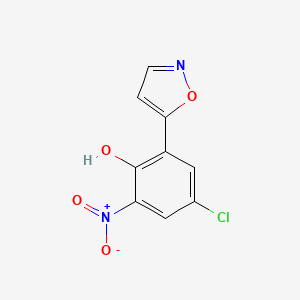
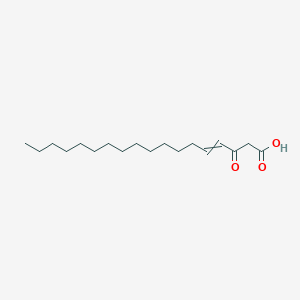
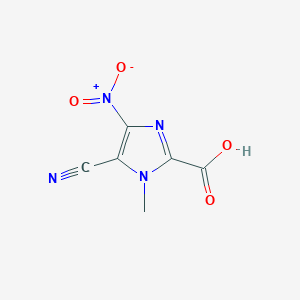
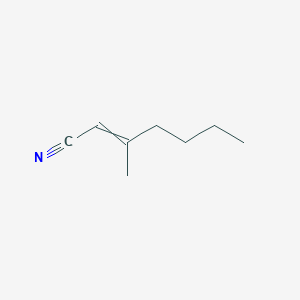
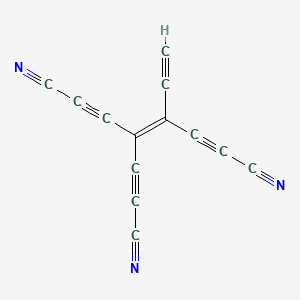
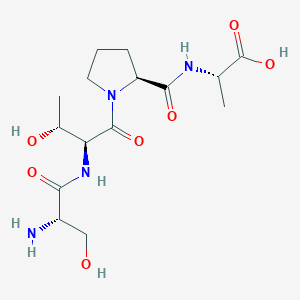
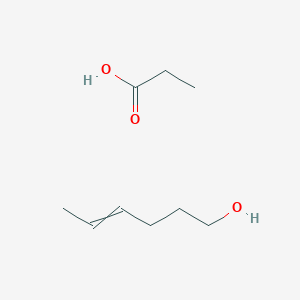
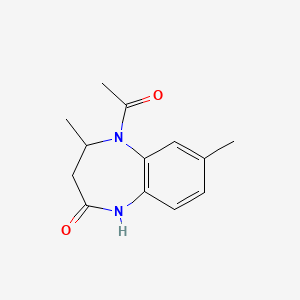
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
